Demethylamino Ranitidine-d6 Acetamide Sodium
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Overview
Description
Demethylamino Ranitidine-d6 Acetamide Sodium is a deuterated derivative of Demethylamino Ranitidine Acetamide Sodium. It is primarily used as a biochemical for proteomics research. The compound has a molecular formula of C12H12D6N3O4S•Na and a molecular weight of 329.38 .
Preparation Methods
The synthetic routes for Demethylamino Ranitidine-d6 Acetamide Sodium involve the deuteration of Demethylamino Ranitidine Acetamide SodiumThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure . Industrial production methods are not extensively documented, but they likely follow similar principles with scaled-up processes to ensure consistency and purity.
Chemical Reactions Analysis
Demethylamino Ranitidine-d6 Acetamide Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Demethylamino Ranitidine-d6 Acetamide Sodium has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: The compound is utilized in proteomics research to investigate protein structures and functions.
Medicine: It serves as a tool in pharmaceutical research to develop and test new drugs.
Mechanism of Action
The mechanism of action of Demethylamino Ranitidine-d6 Acetamide Sodium involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Demethylamino Ranitidine-d6 Acetamide Sodium is unique due to its deuterated structure, which provides enhanced stability and resistance to metabolic degradation. Similar compounds include:
Ranitidine Impurity D: A non-deuterated analog used in pharmaceutical research.
N-methyl-1-methylthio-2-nitroethenamine: Another related compound with similar applications
These compounds share similar chemical properties but differ in their specific applications and stability profiles.
Properties
CAS No. |
1346606-56-1 |
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Molecular Formula |
C12H18N3NaO4S |
Molecular Weight |
329.379 |
IUPAC Name |
sodium;(Z)-1-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-;/i1D3,2D3; |
InChI Key |
YWETXBRGXAEYGG-UCIBPVMSSA-M |
SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] |
Synonyms |
N-[2-[[[5-[(Dimethylamino-d6)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide Ion(1-) Sodium; |
Origin of Product |
United States |
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